molecular formula C7H4BrNS B2629909 4-Bromothieno[2,3-c]pyridine CAS No. 1296224-08-2

4-Bromothieno[2,3-c]pyridine

Cat. No.: B2629909
CAS No.: 1296224-08-2
M. Wt: 214.08
InChI Key: LPQDKBVSCMLJMK-UHFFFAOYSA-N
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Description

4-Bromothieno[2,3-c]pyridine is a heteroaromatic compound with the molecular formula C7H4BrNS. It is a member of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom attached to the fourth position of the thieno[2,3-c]pyridine ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothieno[2,3-c]pyridine typically involves the bromination of thieno[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromothieno[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products:

  • Substituted thieno[2,3-c]pyridines with various functional groups.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

4-Bromothieno[2,3-c]pyridine has significant applications in scientific research, particularly in:

    Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.

    Material Science: The compound is used in the development of organic semiconductors and conductive polymers.

    Chemical Biology: It is employed in the design of molecular probes and bioassays for studying biological pathways.

Comparison with Similar Compounds

    Thieno[2,3-c]pyridine: The parent compound without the bromine substitution.

    4-Chlorothieno[2,3-c]pyridine: A similar compound with a chlorine atom instead of bromine.

    4-Fluorothieno[2,3-c]pyridine: A fluorinated analog.

Uniqueness: 4-Bromothieno[2,3-c]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions

Properties

IUPAC Name

4-bromothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQDKBVSCMLJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=CC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296224-08-2
Record name 4-bromothieno[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Silver carbonate (28 mg) and acetic acid (0.006 ml) were added to a solution of 4-bromothieno[2,3-c]pyridine-2-carboxylate obtained in the above-described Step 1 (258 mg) in DMF (2.0 ml), and the reaction solution was stirred at 120° C. for 24 hours. The reaction solution was diluted with ethyl acetate and washed successively with an aqueous sodium bicarbonate solution and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 4-bromothieno[2,3-c]pyridine.
Name
Quantity
2 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0.006 mL
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Reaction Step Three
Name
4-bromothieno[2,3-c]pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 mg
Type
catalyst
Reaction Step Three

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